N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
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Overview
Description
N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. Its intricate molecular structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.
N-Methyl-4-pyrimidin-2-ylbenzylamine: A compound with similar structural features but different applications.
Uniqueness
N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique tetracyclic structure and diverse reactivity.
Properties
Molecular Formula |
C32H33N5O2S |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C32H33N5O2S/c1-32(2)17-24-25(20-39-32)29(36-13-15-38-16-14-36)35-31-26(24)27-28(40-31)30(34-21-33-27)37(18-22-9-5-3-6-10-22)19-23-11-7-4-8-12-23/h3-12,21H,13-20H2,1-2H3 |
InChI Key |
CUPUVPJWCAWGNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)N7CCOCC7)C |
Origin of Product |
United States |
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